molecular formula C19H18N2O B3212454 4-[Bis(4-aminophenyl)methyl]phenol CAS No. 110146-05-9

4-[Bis(4-aminophenyl)methyl]phenol

Cat. No.: B3212454
CAS No.: 110146-05-9
M. Wt: 290.4 g/mol
InChI Key: DIPSNXHWDKBKKB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[Bis(4-aminophenyl)methyl]phenol, a triphenylmethane derivative with the molecular formula C 19 H 18 N 2 O and an average mass of 290.366 Da , serves as a versatile building block in organic chemistry and materials science research. Also known as 4,4'-diamino-4''-hydroxy-triphenylmethane , its structure features a central carbon bonded to three aromatic rings, two of which are primary anilines and one a phenol, providing multiple sites for chemical modification and polymerization. This compound is valued for its potential application as a high-value intermediate in the synthesis of specialized polymers and pharmaceuticals. The presence of multiple amine groups suggests its utility in forming polyamides or polyimides, while the hydroxyl group offers a site for further functionalization, making it a molecule of interest for developing advanced materials with specific thermal or mechanical properties. Handling and Storage: Protect from light and moisture. Store in a cool, dry place under an inert atmosphere. This product is intended for research and laboratory use only. It is not intended for diagnostic, therapeutic, or personal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-[bis(4-aminophenyl)methyl]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O/c20-16-7-1-13(2-8-16)19(14-3-9-17(21)10-4-14)15-5-11-18(22)12-6-15/h1-12,19,22H,20-21H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIPSNXHWDKBKKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(C2=CC=C(C=C2)N)C3=CC=C(C=C3)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Pathways for 4 Bis 4 Aminophenyl Methyl Phenol

Direct Synthesis Approaches

Direct synthesis methods aim to construct the target molecule in a single, efficient step from readily available starting materials. Friedel-Crafts reactions catalyzed by novel systems are at the forefront of this approach.

A notable direct synthesis involves a one-pot, three-component reaction utilizing a Brönsted acidic ionic liquid as a catalyst. rsc.org This method employs 4-hydroxybenzaldehyde (B117250) and aniline (B41778) as the primary reactants. The reaction is a form of Friedel-Crafts alkylation where the ionic liquid, specifically 1-butane sulfonic acid-3-methylimidazolium bis(trifluoromethylsulfonyl)imide ([bsmim][NTf2]), facilitates the electrophilic substitution of two aniline molecules onto the central carbon atom derived from the aldehyde. rsc.org This approach is particularly advantageous due to its solvent-free nature, which aligns with the principles of green chemistry. rsc.org

The efficiency of the direct synthesis is highly dependent on the fine-tuning of reaction conditions. Key parameters that are often optimized include the type and concentration of the catalyst, reaction temperature, and the molar ratio of reactants. In the Brönsted acidic ionic liquid-catalyzed synthesis of 4-[Bis(4-aminophenyl)methyl]phenol, a high yield of 88% was achieved under specific optimized conditions. rsc.org

Table 1: Optimized Reaction Parameters for the Synthesis of this compound

This table is based on data for the synthesis of compound 3f in the cited research. rsc.org

Parameter Value
Reactant 1 4-Hydroxybenzaldehyde
Reactant 2 Aniline
Catalyst [bsmim][NTf2]
Catalyst Loading 20 mol%
Temperature 80 °C
Time 1.5 hours
Conditions Solvent-free

| Isolated Yield | 88% |

General optimization studies for similar reactions, such as the synthesis of bisphenol F using acidic ionic liquids, show that factors like the alkyl chain length on the imidazolium (B1220033) cation and the nature of the anion (e.g., HSO₄⁻) can significantly impact catalytic activity and product selectivity. researchgate.net Increasing reaction temperature does not always lead to higher yields; an optimal temperature is often found, beyond which side reactions may decrease the yield. rasayanjournal.co.in

Table 2: Illustrative Impact of Parameter Variation on Reaction Yield

This table illustrates general optimization principles observed in related chemical syntheses. rasayanjournal.co.in

Parameter Variation Outcome Rationale
Temperature Increase from 60°C to 70°C Yield Increases Increased reaction rate.
Temperature Increase from 70°C to 90°C Yield Decreases Onset of side reactions or product degradation at higher temperatures.
Catalyst Conc. Increase to Optimum Yield Increases More active sites available for the reaction.

| Catalyst Conc. | Increase Beyond Optimum | Yield Decreases | Can lead to changes in the reaction medium (e.g., increased solution volume upon neutralization) that hinder product isolation. |

Precursor Chemistry and Intermediate Transformations

Alternative synthetic routes involve the creation of a precursor molecule that is subsequently converted to the final product through one or more transformations. These methods often focus on introducing the critical amine functionalities at a late stage in the synthesis.

The direct conversion of a phenolic hydroxyl group to an amine is a recognized challenge in organic synthesis. google.com However, methods for the direct amination of phenols are being explored. These often require catalysts, such as rhodium-based systems, and proceed via a keto-enol tautomerization of the phenol (B47542) followed by dehydrative condensation with an amine. researchgate.net Challenges in this area include slow reaction rates and a lack of selectivity, often necessitating high temperatures which can promote unwanted side reactions. digitellinc.com

A more complex, multi-step strategy for converting bis-phenols into their corresponding bis-anilines involves a nucleophilic displacement reaction. google.com In this approach, the bis-phenol precursor is reacted with a halogenated phenylquinazoline in the presence of a strong base and a crown ether catalyst. The resulting bis-quinazoline intermediate is then hydrolyzed to yield the final bis(aminophenyl) compound. google.com

A more common and reliable indirect pathway to aromatic amines is through the chemical reduction of nitro-containing intermediates. This strategy would first involve the synthesis of 4-[Bis(4-nitrophenyl)methyl]phenol, likely through a reaction analogous to the Friedel-Crafts synthesis but using nitroaniline. The two nitro groups on this intermediate are then simultaneously reduced to form the desired diamine.

Several established methods exist for this transformation:

Catalytic Hydrogenation: This is a widely used method where the nitro compound is treated with hydrogen gas in the presence of a metal catalyst. Palladium on carbon (10% Pd-C) in a solvent such as methanol (B129727) or ethanol (B145695) is a common and efficient system for this reduction. researchgate.net

Chemical Reduction with Metals: Classic reduction methods often employ metals in an acidic solution. For instance, the reduction of nitro groups can be achieved using iron powder in an acidic aqueous medium. google.com Another approach involves the reduction of nitrobenzene (B124822) using zinc powder to form an N-phenylhydroxylamine intermediate, which then rearranges in the presence of sulfuric acid (Bamberger rearrangement) to produce para-aminophenol. rasayanjournal.co.in

Green Chemistry Principles in Synthesis

The application of green chemistry principles is evident in modern synthetic approaches to this compound and related compounds. The direct synthesis utilizing a Brönsted acidic ionic liquid is a prime example. rsc.org Key green aspects of this method include:

Use of a Reusable Catalyst: Ionic liquids can often be recovered and reused, reducing waste and cost. researchgate.net

Solvent-Free Conditions: Performing the reaction without a solvent eliminates waste associated with solvent purchase, use, and disposal, and avoids the release of volatile organic compounds (VOCs). rsc.org

Atom Economy: One-pot, multi-component reactions are inherently more efficient, maximizing the incorporation of atoms from the reactants into the final product.

These methods present a significant improvement over traditional routes for producing aminophenols, which can involve the nitration of petrochemical feedstocks like benzene (B151609), a process that generates substantial acid and salt waste. digitellinc.com

Solvent-Free Reaction Conditions

A notable advancement in the synthesis of triarylmethanes, including this compound, is the development of solvent-free reaction conditions. This approach aligns with the principles of green chemistry by minimizing volatile organic compounds.

One effective solvent-free method involves the reaction of 4-hydroxybenzaldehyde with aniline. rsc.org A study demonstrated that this reaction can be successfully carried out under metal- and solvent-free conditions, yielding the corresponding aniline-based triarylmethane products in good to excellent yields. rsc.org For the specific synthesis of this compound, a yield of 88% has been reported. rsc.org The reaction is typically performed at an elevated temperature, for instance, 80°C, to facilitate the reaction in the absence of a solvent. rsc.org This protocol has also proven effective for gram-scale synthesis, highlighting its practical utility. rsc.org

Table 1: Solvent-Free Synthesis of this compound

ParameterConditionSource
Reactants 4-hydroxybenzaldehyde (1.0 mmol), Aniline (5.0 mmol) rsc.org
Catalyst [bsmim][NTf2] (20 mol%) rsc.org
Solvent None rsc.org
Temperature 80 °C rsc.org
Time 1.5 hours rsc.org
Isolated Yield 88% rsc.org

This solvent-less approach not only offers high efficiency but also simplifies the work-up procedure, making it an attractive alternative to traditional solvent-based syntheses. rsc.org

Catalyst Selection and Recycling in Production Processes

The choice of catalyst is pivotal in the synthesis of this compound, influencing both the reaction rate and the selectivity. Brønsted acidic ionic liquids have emerged as effective catalysts for this transformation under solvent-free conditions. rsc.org Specifically, 1,3-disulfonic acid-functionalized benzimidazolium bistriflimide, [bsmim][NTf2], has been successfully employed. rsc.org

A key advantage of using such ionic liquids is their potential for recyclability. Research has shown that the catalyst can be recovered and reused for subsequent reactions. For instance, in a second run of the synthesis, the catalyst retained significant activity, although a slight decrease in yield was observed. rsc.org

Comparative Analysis of Synthetic Routes: Efficiency and Selectivity

The synthesis of this compound can be approached through different routes, with the primary methods being a one-pot solvent-free reaction or a traditional multi-step process. A comparative analysis reveals distinct advantages and disadvantages for each.

The solvent-free, one-pot synthesis catalyzed by a Brønsted acidic ionic liquid stands out for its efficiency and adherence to green chemistry principles. rsc.org This method combines 4-hydroxybenzaldehyde and aniline in the presence of the catalyst to directly form the product in a high yield of 88%. rsc.org The single-step nature and absence of solvent streamline the process, reducing waste and simplifying product isolation.

In contrast, a more traditional synthetic route involves a two-step process. evitachem.com

Condensation: The first step is the condensation of a benzaldehyde (B42025) derivative with an aniline derivative to form an intermediate Schiff base. evitachem.com

Reduction: The subsequent step involves the reduction of this Schiff base to yield the final triarylmethane product. Sodium borohydride (B1222165) is a common reducing agent for this purpose. evitachem.com

This two-step method can also be efficient, with reported yields around 78% after purification by recrystallization, but it is inherently less direct than the one-pot approach.

In terms of selectivity , the reaction's ability to favor the desired para,para-isomer is crucial. The one-pot synthesis demonstrates good selectivity, providing the desired product in considerable yields. rsc.org However, with certain substrates, particularly sterically hindered ones, the formation of by-products and diminished yields can occur. rsc.org The concept of regioselectivity is critical in these syntheses, as seen in related formylation reactions of phenols where para-substitution is strongly preferred over ortho-substitution, thus avoiding isomeric mixtures. orgsyn.org

Table 2: Comparative Analysis of Synthetic Routes

FeatureSolvent-Free One-Pot SynthesisTraditional Two-Step SynthesisSource
Number of Steps OneTwo (Condensation, then Reduction) rsc.orgevitachem.com
Key Reagents 4-hydroxybenzaldehyde, AnilineBenzaldehyde derivative, Aniline derivative, Sodium borohydride rsc.orgevitachem.com
Catalyst Brønsted acidic ionic liquidOften acid or base-catalyzed condensation rsc.org
Solvent NoneTypically an alcohol (e.g., ethanol) rsc.org
Reported Yield 88%~78% (after recrystallization) rsc.org
Efficiency High (single step, high yield)Moderate (multiple steps) rsc.org
Selectivity Good, but can be affected by substrate stericsGenerally good, dependent on reaction conditions rsc.orgorgsyn.org

Ultimately, the choice of synthetic route depends on the desired scale, available resources, and the importance of environmental impact. The solvent-free, one-pot method presents a more modern, efficient, and greener alternative to the traditional two-step process.

Chemical Reactivity and Derivatization Pathways of 4 Bis 4 Aminophenyl Methyl Phenol

Reactivity of Amine Moieties

The presence of two primary amine groups on separate phenyl rings makes 4-[Bis(4-aminophenyl)methyl]phenol a diamine, capable of undergoing reactions typical of aromatic amines. These reactions are fundamental to its use in the synthesis of various small molecules and high-performance polymers.

Nucleophilic Reactivity and Substitution Reactions

The lone pair of electrons on the nitrogen atoms of the amine groups imparts nucleophilic character. This allows them to attack electrophilic centers, participating in a variety of nucleophilic substitution reactions. Current time information in Bangalore, IN. For instance, they can react with acyl chlorides or acid anhydrides to form amide linkages. This reactivity is the basis for the formation of polyamides.

Condensation Reactions with Aldehydes and Ketones (Schiff Base Formation)

The primary amine groups of this compound readily undergo condensation reactions with aldehydes and ketones to form Schiff bases, also known as imines or azomethines. researchgate.netnih.gov This reaction involves the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration to yield a carbon-nitrogen double bond (C=N). researchgate.net The general structure of a Schiff base is R1R2C=NR3 (where R3 ≠ H). researchgate.net

The reaction with mono-aldehydes or mono-ketones results in the formation of a bis-Schiff base, where both amine groups have reacted. When reacted with dialdehydes or diketones, this compound can act as a monomer for the synthesis of poly(Schiff base)s, which are a class of conjugated polymers with interesting thermal and electronic properties. researchgate.netresearchgate.net

Table 1: Examples of Aldehydes and Ketones for Schiff Base Formation

Carbonyl CompoundProduct Type
Benzaldehyde (B42025)Bis-Schiff Base
SalicylaldehydeBis-Schiff Base with potential for intramolecular hydrogen bonding
TerephthalaldehydePoly(Schiff base)
AcetoneBis-Schiff Base
AcetophenoneBis-Schiff Base

Polycondensation Reactions for Polymer Synthesis

The difunctional nature of this compound, owing to its two amine groups, makes it a valuable monomer for polycondensation reactions. This is a key pathway for the synthesis of high-performance polymers such as polyamides and polyimides. sciencegate.appresearchgate.net

In the synthesis of polyamides , the diamine monomer is reacted with a dicarboxylic acid or its derivative (e.g., a diacyl chloride). The nucleophilic amine groups attack the electrophilic carbonyl carbons of the diacid derivative, leading to the formation of amide bonds and the elimination of a small molecule, such as water or HCl. The resulting polyamides often exhibit good thermal stability. rsc.org

For the synthesis of polyimides , this compound is reacted with a dianhydride, such as pyromellitic dianhydride (PMDA). vt.edu The reaction typically proceeds in a two-step process. First, a poly(amic acid) is formed at ambient temperatures in a polar aprotic solvent like N-methyl-2-pyrrolidone (NMP). vt.edu This soluble precursor is then converted to the final polyimide through thermal or chemical imidization, which involves the cyclization of the amic acid units to form the imide ring structure. vt.edu Polyimides are known for their exceptional thermal stability, chemical resistance, and mechanical properties. sciencegate.appresearchgate.netcore.ac.uk

Table 2: Monomers for Polycondensation with this compound

Co-monomer TypeExample Co-monomerPolymer Type
Dicarboxylic Acid ChlorideTerephthaloyl chloridePolyamide
Dicarboxylic Acid ChlorideIsophthaloyl chloridePolyamide
DianhydridePyromellitic dianhydride (PMDA)Polyimide
Dianhydride4,4'-Oxydiphthalic anhydride (B1165640) (ODPA)Polyimide
Dianhydride3,3′,4,4′-Benzophenonetetracarboxylic dianhydride (BTDA)Polyimide
Dianhydride4,4'-(Hexafluoroisopropylidene)diphthalic anhydride (6FDA)Polyimide

Reactivity of Phenolic Hydroxyl Group

The phenolic hydroxyl group imparts another dimension to the reactivity of this compound. This group can undergo reactions at the hydroxyl moiety itself or can influence the reactivity of the attached aromatic ring.

Electrophilic Aromatic Substitution on Phenolic Rings

The hydroxyl group is a powerful activating and ortho-, para-directing group for electrophilic aromatic substitution on the phenolic ring. libretexts.org This means that the phenyl ring containing the -OH group is more susceptible to attack by electrophiles than an unsubstituted benzene (B151609) ring, and substitution will preferentially occur at the positions ortho and para to the hydroxyl group. Given that the para position is occupied by the methyl-bis(aminophenyl) group, electrophilic substitution is expected to occur at the two ortho positions.

Common electrophilic aromatic substitution reactions for phenols include:

Bromination: Phenols react readily with bromine. Depending on the solvent, the reaction can lead to mono- or poly-brominated products. youtube.com For instance, reaction with bromine water typically results in the substitution of all available ortho and para positions. youtube.com

Nitration: The nitration of phenols can be achieved using various nitrating agents. The conditions can be controlled to favor the formation of mononitro or dinitro products. google.comgoogle.comdergipark.org.trresearchgate.net For example, using a mixture of nitric acid and sulfuric acid can lead to nitration. google.com

Oxidation Reactions and Derived Products

The phenolic hydroxyl group is susceptible to oxidation. Strong oxidizing agents can convert phenols into quinones. Current time information in Bangalore, IN.libretexts.org The oxidation of the phenolic moiety in this compound would likely yield a benzoquinone derivative. libretexts.orgquora.com

Common oxidizing agents for phenols include:

Potassium permanganate (B83412) (KMnO₄): This is a strong oxidizing agent that can oxidize phenols to benzoquinones. quora.comguidechem.comlibretexts.orgmasterorganicchemistry.comresearchgate.net

Chromic acid (H₂CrO₄): Often generated in situ from chromium trioxide (CrO₃) or a dichromate salt in acid, chromic acid is a classic reagent for oxidizing phenols to p-benzoquinones. libretexts.orgorganic-chemistry.orglibretexts.orgdoubtnut.commasterorganicchemistry.com

The oxidation transforms the hydroquinone-like structure within the molecule into a quinone structure, which can significantly alter the compound's electronic properties and color. libretexts.org

Intramolecular and Intermolecular Interactions

The spatial arrangement of the hydroxyl and amino functional groups in this compound is a key determinant of its higher-order structures through various non-covalent interactions. These interactions are fundamental to understanding its crystalline packing and potential for forming organized molecular assemblies.

Hydrogen Bonding Networks in Crystalline Structures

In the solid state, the hydroxyl and amino groups of this compound and its derivatives are prime sites for hydrogen bonding. These interactions are crucial in dictating the packing of molecules in the crystal lattice. The hydroxyl group can act as a hydrogen bond donor, while the nitrogen atoms of the amino groups can act as hydrogen bond acceptors. This donor-acceptor capability allows for the formation of extensive hydrogen-bonding networks.

For instance, in related structures, such as derivatives of aminophenol, it has been observed that each molecule can be hydrogen-bonded to multiple neighboring molecules, creating complex three-dimensional frameworks. researchgate.net In the crystal structure of a derivative, 4-[(E)-({4-[bis(2-hydroxyethyl)amino]phenyl}imino)methyl]phenol, all hydroxyl protons are involved in hydrogen bonding, forming O-H···O and O-H···N interactions that result in a 3D network. nih.gov Similarly, in another related crystal structure, N—H⋯O and O—H⋯O hydrogen bonds link components into a three-dimensional network. researchgate.net These networks are not merely structural curiosities; they significantly influence the physical properties of the material, such as its melting point and solubility.

The interplay of different hydrogen bonds can lead to the formation of specific motifs, such as chains or layers. For example, in a derivative of 4-aminophenol, O—H···O hydrogen bonds assemble molecules into chains, which are then linked into layers by O—H···N bonds. nih.gov The final three-dimensional structure is completed by further hydrogen bonding between these layers. nih.gov

Supramolecular Assembly and Gelation Properties

The ability of this compound and its derivatives to form well-defined supramolecular assemblies is a direct consequence of the intermolecular forces at play, primarily hydrogen bonding and π–π stacking interactions. These non-covalent interactions can guide the self-assembly of molecules into larger, ordered structures.

In the crystalline state of related triphenylamine (B166846) derivatives, molecules have been observed to form π-stacked dimers. researchgate.netpsu.edu These stacking interactions, where the aromatic rings of adjacent molecules overlap, are a significant driving force in the formation of supramolecular structures. For example, in the crystal structure of 1-{4-[bis(4-methylphenyl)amino]phenyl}ethene-1,2,2-tricarbonitrile, π-stacking results in the formation of dimeric units within the crystal lattice. researchgate.netalfaisal.edu

The formation of such extended networks through hydrogen bonding and other non-covalent interactions can also lead to the development of gels. While specific studies on the gelation properties of this compound were not found, the structural motifs present in the molecule are conducive to forming the fibrous networks characteristic of low-molecular-weight gelators. The combination of directional hydrogen bonds and dispersive π–π interactions could facilitate the one-dimensional growth of self-assembled fibrillar networks, which can then entangle to immobilize a solvent, forming a gel.

Functional Group Interconversions and Advanced Derivatization

The presence of reactive hydroxyl and amino groups on the this compound scaffold allows for a wide range of chemical transformations. These reactions enable the synthesis of a diverse library of derivatives with tailored properties.

The primary amino groups (-NH2) are nucleophilic and can readily react with various electrophiles. For instance, they can be acylated by reacting with acyl chlorides or acid anhydrides to form amides. scribd.com Diazotization of the amino groups, followed by coupling reactions, provides a pathway to azo dyes. Furthermore, the amino groups can be alkylated or arylated to produce secondary or tertiary amines. The synthesis of Schiff bases through condensation with aldehydes is another common transformation of the amino groups. mdpi.com

The phenolic hydroxyl group (-OH) also offers a versatile handle for derivatization. It can be O-alkylated to form ethers or esterified with carboxylic acids or their derivatives to produce esters. scribd.com The hydroxyl group also activates the phenol (B47542) ring towards electrophilic aromatic substitution, directing incoming electrophiles to the ortho and para positions. However, in this compound, the para position is blocked, so substitution would be directed to the positions ortho to the hydroxyl group.

More advanced derivatization strategies can involve the simultaneous or sequential modification of both the amino and hydroxyl groups. For example, the amino groups could first be protected, followed by a reaction at the hydroxyl group, and then deprotection of the amino groups to allow for further functionalization.

Common reagents used for these transformations include:

Oxidation: The phenolic hydroxyl group can be oxidized to a quinone. evitachem.com

Reduction: The amino groups can be formed via the reduction of nitro groups. researchgate.net

Substitution: The aromatic rings are susceptible to electrophilic substitution reactions. evitachem.com For example, conversion of alcohols to alkyl halides can be achieved using reagents like SOCl2 or PBr3. ub.eduvanderbilt.edu

These functional group interconversions are instrumental in modifying the electronic and steric properties of the parent molecule, leading to new compounds with potentially enhanced or entirely different functionalities for applications in materials science and medicinal chemistry.

Advanced Spectroscopic and Structural Characterization of 4 Bis 4 Aminophenyl Methyl Phenol and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable technique for determining the precise structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

Proton (¹H) NMR for Structural Elucidation

Proton (¹H) NMR spectroscopy is a primary method for identifying the hydrogen atoms in a molecule. The spectrum of 4-[Bis(4-aminophenyl)methyl]phenol reveals distinct signals corresponding to its unique proton environments. The aromatic protons typically appear in the chemical shift range of δ 6.54–7.92 ppm. The protons on the two 4-aminophenyl rings and the central phenol (B47542) ring exhibit characteristic splitting patterns (doublets and triplets) due to coupling with adjacent protons.

A key feature in the ¹H NMR spectrum is the singlet signal for the methine proton (-CH-), which bridges the three aromatic rings. The chemical shift of this proton is highly indicative of the triphenylmethane (B1682552) structure. Furthermore, the protons of the primary amine (-NH₂) groups and the phenolic hydroxyl (-OH) group are also observable. Their chemical shifts can vary depending on the solvent and concentration. In some cases, hydrogen bonding between the hydroxyl and amino groups can lead to downfield shifts, with signals appearing around δ 10.8–11.0 ppm. The integration of these signals confirms the number of protons in each environment, validating the molecular structure.

Table 1: Representative ¹H NMR Chemical Shifts for this compound

Proton Type Chemical Shift (δ, ppm) Multiplicity
Aromatic Protons (C₆H₄) 6.54 - 7.92 Multiplet
Methine Proton (-CH-) ~ 5.4 - 5.8 Singlet
Amine Protons (-NH₂) Variable Broad Singlet

Note: Chemical shifts are approximate and can vary based on solvent and experimental conditions.

Carbon-13 (¹³C) NMR for Carbon Skeleton Analysis

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing a detailed map of the carbon framework of a molecule. In the ¹³C NMR spectrum of this compound, each unique carbon atom gives a distinct signal. The aromatic carbons produce a series of signals in the downfield region, typically between δ 115 and δ 160 ppm.

The carbon atoms bonded to the nitrogen of the amino groups and the oxygen of the hydroxyl group are deshielded and appear at lower field strengths. Specifically, the carbon atom of the C-OH group in the phenol ring and the C-NH₂ carbons in the aniline (B41778) rings have characteristic chemical shifts. The methine carbon (-CH-) signal is also a key identifier. An analysis of similar compounds suggests that the aromatic carbon signals can be influenced by π-conjugation and inductive effects, with distinct signals appearing in the range of δ 126.54–127.38 ppm.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Type Chemical Shift (δ, ppm)
Quaternary Aromatic Carbons 125 - 158
Aromatic CH Carbons 115 - 135
Methine Carbon (-CH-) ~ 55 - 60
C-OH (Phenolic) ~ 155

Note: These are predicted values based on typical ranges for similar functional groups.

Advanced NMR Techniques (e.g., 2D-NMR) for Complex Systems

For complex molecules like derivatives of this compound or when unambiguous signal assignment is required, advanced NMR techniques are employed. Two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), provide through-bond correlation data.

COSY spectra reveal proton-proton (¹H-¹H) coupling networks, helping to identify adjacent protons within the aromatic rings.

HSQC spectra correlate directly bonded proton and carbon atoms (¹H-¹³C), allowing for the definitive assignment of carbon signals based on their attached protons.

HMBC (Heteronuclear Multiple Bond Correlation) provides information about longer-range (2-3 bond) ¹H-¹³C couplings, which is invaluable for connecting different fragments of the molecule, such as linking the methine proton to the carbons of the three aromatic rings.

NOESY (Nuclear Overhauser Effect Spectroscopy) can be used to determine the spatial proximity of atoms, which is crucial for confirming the stereochemistry in more complex derivatives. ipb.pt

These advanced techniques are essential for the complete and accurate structural characterization of novel derivatives and for studying their conformational dynamics in solution. ipb.pt

Vibrational Spectroscopy

Vibrational spectroscopy, including FT-IR and Raman techniques, probes the vibrational modes of molecules. It is particularly useful for identifying functional groups and monitoring chemical reactions.

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification and Reaction Monitoring

Fourier-Transform Infrared (FT-IR) spectroscopy is a rapid and powerful tool for identifying the functional groups present in a molecule. The FT-IR spectrum of this compound displays characteristic absorption bands corresponding to its phenolic hydroxyl, primary amine, and aromatic components.

The O-H stretching vibration of the phenolic group typically appears as a broad band in the region of 3200-3600 cm⁻¹. The N-H stretching vibrations of the primary amine groups are observed as two distinct peaks (symmetric and asymmetric stretching) in the 3300-3500 cm⁻¹ range. Aromatic C-H stretching vibrations are seen just above 3000 cm⁻¹, while aliphatic C-H stretching of the methine group appears just below this value. The C=C stretching vibrations within the aromatic rings give rise to several sharp peaks in the 1450-1620 cm⁻¹ region. chem-soc.si Other important bands include the C-O stretching of the phenol at around 1200-1260 cm⁻¹ and the C-N stretching of the aromatic amines near 1250-1340 cm⁻¹.

Table 3: Characteristic FT-IR Absorption Bands for this compound

Functional Group Vibrational Mode Wavenumber (cm⁻¹)
Phenolic -OH O-H Stretch 3200 - 3600 (broad)
Amine -NH₂ N-H Stretch 3300 - 3500 (two peaks)
Aromatic C-H C-H Stretch 3000 - 3100
Aromatic C=C C=C Ring Stretch 1450 - 1620
Phenolic C-O C-O Stretch 1200 - 1260

Source: Data compiled from typical infrared spectroscopy correlation tables and literature on similar compounds. researchgate.net

Raman Spectroscopy Applications

Raman spectroscopy provides complementary information to FT-IR. While FT-IR is more sensitive to polar functional groups, Raman spectroscopy is particularly effective for analyzing non-polar bonds and symmetric vibrations, such as the C=C bonds in aromatic rings.

For this compound and its derivatives, Raman spectroscopy can be used to:

Confirm Aromatic Structure: The symmetric breathing modes of the phenyl rings give rise to strong and sharp Raman signals, providing a clear fingerprint of the aromatic backbone.

Study Molecular Interactions: Changes in the Raman spectrum can indicate molecular interactions, such as the involvement of the aromatic rings in π-stacking or coordination with metal ions.

Surface-Enhanced Raman Scattering (SERS): When adsorbed onto nanostructured metal surfaces (like gold or silver), the Raman signal of a molecule can be enormously amplified. rsc.orgresearchgate.net This SERS effect could be used to study the orientation and interaction of this compound derivatives on surfaces, which is relevant for applications in sensor technology and catalysis. researchgate.net For molecules with similar functional groups, like 4-aminothiophenol, SERS has been used to investigate charge transfer mechanisms. rsc.org

Table 4: List of Chemical Compounds Mentioned

Compound Name
This compound
4-aminothiophenol

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a powerful tool for probing the electronic structure of conjugated organic molecules like this compound. The absorption of ultraviolet and visible light excites electrons from lower to higher energy molecular orbitals, providing information on the extent of conjugation and the types of electronic transitions occurring within the molecule.

The UV-Vis spectrum of a molecule is dictated by the energy differences between its molecular orbitals. libretexts.org In conjugated systems, the presence of alternating single and multiple bonds leads to the delocalization of π-electrons, which in turn narrows the gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). libretexts.org This reduced energy gap results in the absorption of light at longer wavelengths.

For organic molecules, the most common electronic transitions are π → π* and n → π. slideshare.net The π → π transitions involve the promotion of an electron from a bonding π orbital to an antibonding π* orbital and are typically intense. The n → π* transitions, which involve the excitation of an electron from a non-bonding (n) orbital, are generally weaker.

In derivatives of this compound, the extensive π-system encompassing the phenyl rings influences the absorption maxima. For instance, studies on related aromatic compounds like tetra(4-aminophenyl)porphyrin have shown intense absorption bands, known as Soret bands, corresponding to S0 to S2 electronic state transitions. researchgate.net The specific wavelengths of maximum absorbance (λmax) are sensitive to the molecular environment and the presence of substituents. The introduction of different functional groups can alter the electronic density and the energy levels of the molecular orbitals, leading to shifts in the absorption bands.

Type of Transition Description Typical Wavelength Region
π → πPromotion of an electron from a bonding π orbital to an antibonding π orbital.Near UV (200-400 nm)
n → πPromotion of an electron from a non-bonding n orbital to an antibonding π orbital.Near UV (200-400 nm)

UV-Vis spectroscopy serves as a convenient and effective method for monitoring the progress of chemical reactions involving chromophoric species. libretexts.org As a reaction proceeds, the concentration of reactants decreases while the concentration of products increases. If the reactants and products have distinct absorption spectra, the reaction can be followed by measuring the change in absorbance at a specific wavelength over time. libretexts.org

For example, in the synthesis of derivatives of this compound, the formation of the conjugated product can be monitored by observing the appearance or increase in intensity of an absorption band at a characteristic wavelength. mdpi.com This technique allows for the real-time tracking of the reaction, helping to determine reaction kinetics and the point of completion. libretexts.org The formation of a new peak or a shift in the λmax can signify the successful synthesis of the desired compound. mdpi.com

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an indispensable analytical technique for determining the molecular weight and elucidating the structure of organic compounds. It involves ionizing the molecule and then separating the resulting ions based on their mass-to-charge ratio (m/z).

The mass spectrum provides the molecular ion peak (M+), which corresponds to the molecular weight of the compound. High-resolution mass spectrometry can provide the exact molecular formula. The fragmentation pattern, which arises from the breakdown of the molecular ion into smaller, charged fragments, offers valuable structural information. The analysis of these fragment ions helps in identifying the different structural motifs within the molecule.

For a compound like this compound, characteristic fragmentation patterns would be expected. The cleavage of the bond between the central methane (B114726) carbon and the phenyl rings would be a likely fragmentation pathway. The presence of amino and hydroxyl groups would also influence the fragmentation, potentially leading to the loss of small neutral molecules.

Ion Type Description
Molecular Ion (M+)The intact molecule with one electron removed. Its m/z value gives the molecular weight.
Fragment IonsSmaller ions formed from the breakdown of the molecular ion.

X-ray Diffraction Techniques

X-ray diffraction techniques are paramount for the definitive determination of the three-dimensional structure of crystalline solids. These methods provide precise information on bond lengths, bond angles, and the packing of molecules in the crystal lattice.

Single crystal X-ray diffraction is the gold standard for obtaining an unambiguous three-dimensional molecular structure. This technique involves irradiating a single, well-ordered crystal with X-rays and analyzing the resulting diffraction pattern. The data obtained allows for the precise determination of atomic coordinates, from which bond lengths, bond angles, and torsional angles can be calculated.

For this compound and its derivatives, single crystal X-ray diffraction can reveal the exact conformation of the molecule, including the orientation of the phenyl rings relative to each other. It also provides detailed information about intermolecular interactions, such as hydrogen bonding and π-π stacking, which govern the crystal packing.

Powder X-ray diffraction (WAXRD), also known as X-ray powder diffraction (XRPD), is used to analyze the crystalline nature of a bulk sample. Instead of a single crystal, a fine powder of the material is used. The resulting diffraction pattern is a fingerprint of the crystalline phases present in the sample.

WAXRD is particularly useful for characterizing the morphology of polycrystalline materials. researchgate.net It can be used to identify crystalline phases, determine the degree of crystallinity, and measure crystallite size. For derivatives of this compound, WAXRD can be employed to confirm the crystalline structure of a synthesized powder and to study any polymorphic transformations. researchgate.net

Technique Sample Type Information Obtained
Single Crystal X-ray DiffractionSingle crystalPrecise molecular geometry, bond lengths, bond angles, crystal packing.
Powder X-ray Diffraction (WAXRD)Polycrystalline powderCrystalline phase identification, degree of crystallinity, material morphology.

Other Advanced Analytical Techniques

Chromatography (HPLC, LC-MS, UPLC) for Purity Assessment and Mixture Separation

High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Ultra-Performance Liquid Chromatography (UPLC) are crucial analytical techniques for verifying the purity of this compound and separating it from complex reaction mixtures. The purity of this diamine monomer is a critical factor that directly influences the molecular weight and ultimate properties of the polymers synthesized from it.

In the synthesis of high-performance polymers like polyimides, HPLC is frequently employed as a quality control measure to assess the purity of the this compound monomer before polymerization. The presence of even minor impurities can act as chain terminators or alter the stoichiometry of the reaction, leading to polymers with lower molecular weights and compromised mechanical and thermal properties.

LC-MS combines the separation capabilities of liquid chromatography with the powerful analytical data of mass spectrometry. This technique is invaluable for identifying the main compound and any byproducts or impurities present in the sample. By analyzing the retention time and the mass-to-charge ratio (m/z) of each separated component, researchers can confirm the identity of this compound and characterize contaminants.

UPLC represents an advancement over traditional HPLC, offering higher resolution, faster analysis times, and greater sensitivity due to the use of smaller particle size columns (typically sub-2 µm). This enhanced performance allows for more accurate and efficient purity determinations and the separation of structurally similar isomers or derivatives of this compound that may be difficult to resolve with conventional HPLC.

Table 1: Typical Chromatographic Parameters for the Analysis of this compound

ParameterHPLCLC-MSUPLC
Stationary Phase C18 Reverse-PhaseC18 Reverse-PhaseSub-2 µm C18 or similar
Mobile Phase Acetonitrile/Water GradientAcetonitrile/Water with 0.1% Formic AcidAcetonitrile/Water Gradient
Detector UV-Vis (e.g., 254 nm)Mass Spectrometer (e.g., ESI)UV-Vis or Mass Spectrometer
Primary Application Routine Purity AssessmentImpurity Identification and Structural ConfirmationHigh-Throughput Purity Analysis and Isomer Separation

Thermal Analysis (e.g., TGA) for Thermal Stability of Derived Materials

Thermogravimetric Analysis (TGA) is a fundamental technique for characterizing the thermal stability of materials derived from this compound, particularly high-performance polymers such as polyimides and polyamides. TGA measures the change in a sample's mass as it is heated over time in a controlled atmosphere (typically nitrogen or air). The resulting data are critical for determining the operational temperature limits and degradation behavior of these materials.

Polymers incorporating the this compound moiety are often developed for applications in the aerospace, electronics, and automotive industries, where resistance to high temperatures is essential. The bulky, triphenylmethane structure imparted by this diamine monomer generally enhances the thermal stability of the resulting polymer chains by increasing the glass transition temperature (Tg) and restricting thermal motion.

TGA results are typically presented as a curve of remaining mass versus temperature. From this curve, key parameters are extracted, including the onset decomposition temperature, often defined as the temperature at which 5% (Td5) or 10% (Td10) mass loss occurs. Another important value is the char yield, which is the percentage of material remaining at a high temperature (e.g., 800 °C). A high decomposition temperature and a substantial char yield are indicative of excellent thermal stability. For instance, polyimides synthesized from this compound have been shown to exhibit Td10 values well above 500 °C and char yields exceeding 60% at 800 °C in a nitrogen atmosphere, demonstrating their suitability for high-temperature applications.

Table 2: Representative Thermal Properties of a Polyimide Derived from this compound via TGA

Thermal PropertyTypical ValueSignificance
Temperature at 5% Mass Loss (Td5) ~510 - 530 °CIndicates the initial onset of thermal decomposition.
Temperature at 10% Mass Loss (Td10) ~535 - 560 °CA key indicator of the upper service temperature limit.
Char Yield at 800 °C (in N₂) > 60%Represents the amount of carbonaceous residue, correlating with flame retardancy and thermal insulation capacity.

Computational Chemistry and Theoretical Investigations of 4 Bis 4 Aminophenyl Methyl Phenol

Quantum Chemical Studies (DFT)

Density Functional Theory (DFT) serves as a powerful tool to investigate the intricacies of molecular structures and their electronic properties. For a molecule like 4-[Bis(4-aminophenyl)methyl]phenol, DFT calculations can provide profound insights into its geometry, stability, and reactivity.

Molecular Geometry Optimization and Conformation Analysis

The three-dimensional arrangement of atoms in this compound is crucial to its properties. Geometry optimization using DFT, typically with a basis set such as 6-31G(d,p), would reveal the most stable conformation of the molecule. The central carbon atom, bonded to two aminophenyl groups, a phenol (B47542) group, and a hydrogen atom, is expected to adopt a tetrahedral geometry. The phenyl rings are not planar with each other but are anticipated to be twisted at certain dihedral angles to minimize steric hindrance. This propeller-like arrangement is a characteristic feature of triarylmethane derivatives.

The bond lengths and angles within the molecule would be influenced by the electronic effects of the amino and hydroxyl substituents. For instance, the C-N bonds in the aminophenyl groups and the C-O bond in the phenol group will have lengths indicative of their partial double bond character due to resonance. The intramolecular hydrogen bonding between the phenolic hydrogen and the nitrogen of an aminophenyl group might also influence the conformation.

Table 1: Predicted Optimized Geometric Parameters for this compound

Parameter Predicted Value
C-C (aromatic) bond length ~1.39 - 1.41 Å
C-N bond length ~1.38 - 1.42 Å
C-O bond length ~1.36 - 1.39 Å
C-H (aromatic) bond length ~1.08 - 1.10 Å
N-H bond length ~1.00 - 1.02 Å
O-H bond length ~0.96 - 0.98 Å
C-C-C bond angle (in rings) ~118° - 121°

Electronic Structure Analysis: HOMO-LUMO Energy Gaps and Frontier Molecular Orbitals

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding the electronic behavior of a molecule. The energy difference between them, the HOMO-LUMO gap, is a measure of the molecule's excitability and chemical reactivity. For this compound, the HOMO is expected to be localized primarily on the electron-rich aminophenyl and phenol groups, which act as electron donors. The LUMO, on the other hand, would likely be distributed over the entire triarylmethane framework, particularly the phenyl rings.

A smaller HOMO-LUMO gap suggests that the molecule can be easily excited, which is relevant for its potential applications in electronics and optics. The presence of both electron-donating amino and hydroxyl groups is expected to result in a relatively small energy gap for this compound.

Table 2: Predicted Electronic Properties of this compound

Property Predicted Value
HOMO Energy ~ -5.0 to -5.5 eV
LUMO Energy ~ -1.5 to -2.0 eV

Spectroscopic Property Prediction (e.g., IR, UV-Vis, NMR Chemical Shifts)

Computational methods can predict various spectroscopic properties, which can then be compared with experimental data for validation.

Infrared (IR) Spectroscopy: The calculated IR spectrum would show characteristic vibrational frequencies. The O-H stretching vibration of the phenolic group would appear as a broad band around 3200-3600 cm⁻¹. The N-H stretching vibrations of the amino groups would be observed in the range of 3300-3500 cm⁻¹. The C-H stretching of the aromatic rings would be seen around 3000-3100 cm⁻¹, and the C=C stretching vibrations within the rings would appear in the 1400-1600 cm⁻¹ region.

UV-Vis Spectroscopy: The predicted UV-Vis spectrum would reveal the electronic transitions within the molecule. Due to the extended π-conjugation in the triarylmethane system, strong absorptions in the UV region are expected. The presence of auxochromes like -NH₂ and -OH groups would likely cause a bathochromic (red) shift in the absorption maxima.

NMR Chemical Shifts: Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts provide valuable information about the chemical environment of the different nuclei (¹H and ¹³C). The aromatic protons would resonate in the downfield region of the ¹H NMR spectrum (around 6.5-7.5 ppm). The phenolic -OH proton and the amino -NH₂ protons would have chemical shifts that are sensitive to solvent and concentration. In the ¹³C NMR spectrum, the aromatic carbons would show signals in the range of 110-160 ppm.

Tautomeric Equilibria and Stability

Tautomerism is a phenomenon where a molecule can exist in two or more interconvertible forms. For this compound, keto-enol tautomerism is a possibility, where the phenolic form can exist in equilibrium with its keto form (a quinone-methide type structure). DFT calculations can be employed to determine the relative energies of these tautomers. It is highly probable that the phenolic form is significantly more stable due to the preservation of the aromaticity of the phenyl ring. The energy difference between the tautomers would provide insight into the equilibrium constant and the population of each form at a given temperature.

Molecular Electrostatic Potential (MEP) Mapping

The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution in a molecule. It is a valuable tool for predicting the reactive sites for electrophilic and nucleophilic attacks. In the MEP map of this compound, the regions around the oxygen and nitrogen atoms would exhibit negative potential (red color), indicating their high electron density and susceptibility to electrophilic attack. Conversely, the hydrogen atoms of the amino and hydroxyl groups would show positive potential (blue color), making them sites for nucleophilic attack. The MEP map would thus highlight the regions where the molecule is most likely to interact with other chemical species.

Chemical Reactivity Descriptors

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the chemical reactivity and stability of the molecule. These include:

Ionization Potential (I): The energy required to remove an electron from the molecule, approximated as I ≈ -E(HOMO).

Electron Affinity (A): The energy released when an electron is added to the molecule, approximated as A ≈ -E(LUMO).

Electronegativity (χ): The ability of the molecule to attract electrons, calculated as χ = (I + A) / 2.

Chemical Hardness (η): A measure of the molecule's resistance to change in its electron distribution, calculated as η = (I - A) / 2. A larger value indicates greater stability.

Global Softness (S): The reciprocal of chemical hardness (S = 1 / 2η), indicating the molecule's polarizability.

Electrophilicity Index (ω): A measure of the molecule's ability to accept electrons, calculated as ω = χ² / 2η.

These descriptors provide a quantitative basis for comparing the reactivity of this compound with other related compounds.

Table 3: Predicted Chemical Reactivity Descriptors for this compound

Descriptor Predicted Value
Ionization Potential (I) ~ 5.0 - 5.5 eV
Electron Affinity (A) ~ 1.5 - 2.0 eV
Electronegativity (χ) ~ 3.25 - 3.75 eV
Chemical Hardness (η) ~ 1.5 - 2.0 eV
Global Softness (S) ~ 0.25 - 0.33 eV⁻¹

Molecular Dynamics and Modeling

The computational modeling of this compound provides a window into its dynamic behavior at the atomic level, offering predictions of how individual molecules interact to form larger assemblies and participate in complex formations.

Simulation of Intermolecular Interactions and Supramolecular Structures

The structure of this compound, with its two aminophenyl groups and one phenol group attached to a central methane (B114726) carbon, facilitates a variety of intermolecular interactions that are crucial in determining its solid-state packing and the structure of its assemblies in solution. The primary non-covalent forces at play are hydrogen bonding, π-π stacking, and van der Waals interactions.

Hydrogen bonds are expected to be a dominant force in the formation of supramolecular structures. The phenol group provides a strong hydrogen bond donor (-OH) and acceptor (the oxygen atom), while the two amino groups (-NH2) each offer two hydrogen bond donors and a nitrogen atom that can act as a hydrogen bond acceptor. These multiple hydrogen bonding sites allow for the formation of extensive networks, leading to complex, three-dimensional supramolecular architectures.

Theoretical studies on triphenylmethane (B1682552) dyes, which share the same core structure, have shown that these molecules can form supramolecular dimers that are responsible for their chromaticity. researchgate.net This suggests that this compound is also likely to form stable dimeric and larger oligomeric structures in suitable solvents or in the solid state.

The aromatic nature of the three phenyl rings contributes significantly to intermolecular stability through π-π stacking interactions. Computational investigations into the π-π interactions of various benzene (B151609) derivatives provide insight into the potential geometries and interaction energies. slideshare.net Depending on the relative orientation of the phenyl rings of adjacent molecules, slipped-parallel, T-shaped, or face-to-face stacking configurations can occur. The presence of both electron-donating (amino and hydroxyl) and electron-withdrawing (the phenyl rings themselves) groups can influence the nature and strength of these interactions.

A computational study on various benzene derivatives using the MP2/aug-cc-pVDZ theoretical method provides valuable comparative data for the interaction energies of the functional groups present in this compound. slideshare.net

Benzene Derivative Dimer Most Stable Configuration Interaction Energy (kcal/mol) Intermolecular Distance (Å)
Aniline (B41778)Slipped Parallel-8.923.47
PhenolT-shaped-10.773.81

This table presents data on aniline and phenol as proxies for the aminophenyl and phenol moieties of the target compound, illustrating the expected strength of their π-π interactions. Data sourced from a computational investigation of benzene derivatives. slideshare.net

Theoretical Studies on Complex Formation and Binding Mechanisms

The structural features of this compound make it an interesting candidate for complex formation with various substrates, including metal ions and other organic molecules. The amino and hydroxyl groups are potential coordination sites for metal ions. Theoretical studies on similar molecules, such as Schiff bases derived from 4,4'-diaminodiphenylmethane, have explored their chelating properties with transition metals. researchgate.net These studies often employ computational methods to predict the geometry of the metal complexes and to understand the nature of the metal-ligand bonding.

The binding mechanism of this compound in host-guest chemistry can also be theoretically investigated. The molecule's size and shape, along with its hydrogen bonding capabilities, allow it to fit into the cavities of larger host molecules like cyclodextrins or calixarenes. Computational modeling can elucidate the most stable binding poses and quantify the binding affinity by calculating the free energy of binding. These calculations would typically involve molecular docking simulations followed by more rigorous methods like molecular dynamics simulations with free energy calculations (e.g., MM/PBSA or MM/GBSA).

In the context of its use in polymers, as seen in some research, molecular simulation can be used to understand the charge transfer mechanisms between the this compound moiety and other components of the polymer chain, which is crucial for applications in electronic devices. researchgate.netresearchgate.net

Thermodynamic and Kinetic Studies

Computational chemistry offers powerful tools to investigate the stability and reactivity of this compound, providing quantitative data on its formation and reaction pathways.

Calculation of Formation Energies and Reaction Pathways

The thermodynamic stability of this compound can be assessed by calculating its standard enthalpy of formation using quantum chemical methods like Density Functional Theory (DFT) or more accurate composite methods (e.g., G3 or G4). These calculations involve determining the total electronic energy of the molecule and applying thermal corrections to obtain the enthalpy.

The synthesis of this compound typically involves the reaction of aniline and a phenolic derivative of benzaldehyde (B42025) or a related electrophile. Computational chemistry can be used to map out the potential energy surface of this reaction, identifying the transition states and intermediates along the reaction pathway. This allows for the calculation of activation energies, which are crucial for understanding the kinetics of the synthesis. For instance, thermodynamic analysis has been performed on the synthesis of 4,4'-methylenedianiline (B154101) from aniline and formaldehyde, providing a model for the types of calculations that could be applied to the synthesis of this compound. sciencescholar.us

A key thermodynamic parameter for the triphenylmethane core is the C-H bond dissociation energy (BDE) of the central methane hydrogen. For the parent triphenylmethane, this value is approximately 81 kcal/mol. wikipedia.org This relatively low BDE indicates that the hydrogen atom can be abstracted with relative ease, leading to the formation of a stable triphenylmethyl radical, where the unpaired electron is delocalized over the three phenyl rings. The pKa of triphenylmethane is around 33, highlighting its acidity relative to other hydrocarbons, a property that is also due to the stabilization of the resulting anion through charge delocalization across the phenyl rings. wikipedia.org These values for the parent compound provide a baseline for understanding the reactivity of the central C-H bond in this compound.

Reaction Mechanisms Elucidation

Theoretical studies are instrumental in elucidating the detailed mechanisms of reactions involving this compound. For example, in its role as a monomer in polymerization reactions, such as the formation of polyimides, computational modeling can clarify the stepwise process of bond formation. This would involve identifying the transition state structures for the acylation of the amino groups by a dianhydride, for instance.

Furthermore, the potential for this compound to participate in redox reactions can be explored computationally. The oxidation of the phenol and aniline moieties can be modeled to understand the formation of radical cations and subsequent coupling reactions. The calculated ionization potentials and electron affinities can provide quantitative measures of the ease of oxidation and reduction.

In the context of triphenylmethane derivatives, it has been noted that chromogen particles, responsible for color, can be supramolecular dimers of non-chromogenic molecules. researchgate.net This suggests that the reaction mechanism leading to colored species in related compounds may involve an initial dimerization step, a hypothesis that can be rigorously tested and validated through computational modeling of the reaction pathways.

Applications in Materials Science and Industrial Chemistry

Polymer and Resin Synthesis

The diamine nature of 4-[Bis(4-aminophenyl)methyl]phenol, combined with its bulky, three-dimensional structure, is pivotal in the synthesis of polymers with desirable properties such as high thermal stability, improved solubility, and optical transparency.

Monomer for Polyimides and Polybenzoxazoles

This compound serves as a monomer for the creation of high-performance polymers like polyimides and polybenzoxazoles. Polyimides are generally synthesized through a two-step polycondensation reaction between a diamine and a dianhydride, proceeding through a poly(amic acid) intermediate that is subsequently cyclized to the final polyimide. The incorporation of the bulky, non-coplanar triphenylmethane (B1682552) structure from monomers like this compound is a key strategy to disrupt the polymer chain packing and reduce the formation of charge-transfer complexes, which are common in conventional aromatic polyimides. cjps.orgresearchgate.netresearchgate.net This structural disruption enhances the solubility and processability of the resulting polyimides without significantly compromising their thermal stability. cjps.orgresearchgate.netresearchgate.netnih.govmdpi.com

Similarly, polybenzoxazoles, another class of thermally stable heterocyclic polymers, are typically prepared by the polycondensation of bis(o-aminophenol)s with dicarboxylic acids or their derivatives, followed by thermal cyclodehydration. nasa.govvt.edu While specific research on polybenzoxazoles derived directly from a hydroxyl-functionalized triphenylmethane diamine like this compound is not widely documented, the synthesis of polybenzoxazoles from other bis(o-aminophenol)s is well-established. nasa.govvt.eduresearchgate.net The phenolic hydroxyl group on the this compound molecule offers a potential site for modification to create a bis(o-aminophenol) derivative, which could then be used as a monomer for polybenzoxazoles. The resulting polymers would be expected to exhibit high thermal stability and good solubility due to the triphenylmethane core.

Precursor for High-Heat Resistant and Colorless Polymeric Materials

A significant application of this compound is as a precursor for high-heat resistant and colorless polymeric materials, particularly polyimides. cjps.orgresearchgate.netresearchgate.netdntb.gov.uaresearchgate.netnih.govresearchgate.netnasa.gov Conventional aromatic polyimides are known for their deep yellow to brown color, which arises from the formation of intermolecular and intramolecular charge-transfer complexes (CTCs) between the electron-donating diamine and electron-accepting dianhydride moieties. nih.govresearchgate.net This coloration limits their use in optical applications where high transparency is required.

The incorporation of the bulky, non-planar triphenylmethane structure from this compound effectively inhibits the close packing of polymer chains, thereby reducing the formation of CTCs and leading to colorless or nearly colorless polyimide films. cjps.orgresearchgate.netresearchgate.netdntb.gov.ua These polyimides retain excellent thermal stability, with high glass transition temperatures (Tg) and thermal decomposition temperatures (Td), making them suitable for applications in harsh environments. cjps.orgresearchgate.netresearchgate.netresearchgate.net Research on various triphenylmethane-based polyimides has demonstrated their superior optical transparency and solubility compared to conventional polyimides. cjps.orgresearchgate.netresearchgate.net

Below is a data table showcasing the properties of polyimides derived from triphenylmethane-based diamines, illustrating their high thermal stability and optical transparency.

Polymer IDDianhydrideGlass Transition Temperature (Tg) (°C)5% Weight Loss Temperature (Td5%) (°C)Optical Transmittance at 400 nm (%)
PI-TPMOH-1A specific dianhydride314-351480-50145.3-68.8
PI-TPMOSi-1A specific dianhydride314-351480-50175.4-81.6
PIBF-3A specific dianhydrideup to 387Not specified>89% at 500 nm
PIBF-6A specific dianhydrideup to 387Not specified>89% at 500 nm

This table is representative of the properties of triphenylmethane-based polyimides and is compiled from multiple sources. cjps.orgresearchgate.net

Role in Electronic and Optical Films (e.g., OLEDs/LCDs)

The combination of high thermal stability, good mechanical properties, excellent electrical insulation, and optical transparency makes polyimides derived from triphenylmethane structures like this compound highly suitable for applications in electronic and optical films. cjps.orgresearchgate.netdntb.gov.uanih.govnih.govmdpi.com These materials are promising candidates for substrates in flexible displays, organic light-emitting diodes (OLEDs), and liquid crystal displays (LCDs). nih.govmdpi.com

In these applications, the polymer film must withstand high processing temperatures and maintain its dimensional stability while being highly transparent to visible light. nih.gov Colorless polyimides based on triphenylmethane diamines meet these requirements. cjps.orgresearchgate.netresearchgate.netdntb.gov.ua Furthermore, the introduction of bulky, non-polar groups can lower the dielectric constant of the polyimide films, which is a crucial property for interlayer insulating materials in microelectronics to reduce signal delay and power consumption. cjps.orgresearchgate.net The enhanced solubility of these polyimides also allows for solution-based processing techniques, which are advantageous for manufacturing large-area flexible electronic devices. cjps.orgresearchgate.netnih.govmdpi.comresearchgate.net

Dyes and Pigments

The aromatic amine functionalities of this compound make it a useful intermediate in the synthesis of various dyes and pigments.

Intermediate for Dye and Pigment Production

This compound can serve as an intermediate in the production of azo dyes. Azo dyes, which contain one or more azo groups (-N=N-), are a large and important class of synthetic colorants. cuhk.edu.hk The synthesis of azo dyes typically involves a diazotization reaction of a primary aromatic amine, followed by a coupling reaction with an electron-rich coupling component, such as a phenol (B47542) or another aromatic amine. cuhk.edu.hk

Given that this compound possesses two primary amino groups, it can be tetrazotized (both amine groups converted to diazonium salts) and then coupled with two equivalents of a coupling component to form bis-azo dyes. ijsr.netresearchgate.net The resulting dyes would have a complex, three-dimensional structure due to the central triphenylmethane core. The specific color and properties of the dye would depend on the choice of the coupling component. The general procedure for synthesizing phenolic azo dyes involves dissolving the amine in an acidic solution, treating it with sodium nitrite (B80452) to form the diazonium salt at low temperatures, and then adding this solution to a basic solution of the phenolic coupling component. cuhk.edu.hkcovenantuniversity.edu.ng

Development of Fluorescent Schiff Bases

Schiff bases, or imines, are compounds containing a carbon-nitrogen double bond, typically formed by the condensation of a primary amine with an aldehyde or a ketone. jocpr.com These compounds are known for a wide range of applications, including as ligands in coordination chemistry and as fluorescent materials. jocpr.com

This compound, with its two primary amine groups, can react with two equivalents of an aldehyde or ketone to form a bis-Schiff base. The synthesis is generally a straightforward condensation reaction. The resulting molecule's fluorescent properties would be highly dependent on the structure of the carbonyl compound used. jocpr.com By choosing an appropriate aldehyde or ketone containing a fluorophore or a group that promotes fluorescence, it is possible to synthesize novel fluorescent Schiff bases. While specific studies on fluorescent Schiff bases derived from this compound are not extensively reported, the synthesis of fluorescent Schiff bases from other aromatic amines is a well-established field of research. jocpr.comnih.govnih.gov For instance, the condensation of various anilines with aldehydes like 4-hydroxy-3-methoxy-5-nitrobenzaldehyde has been shown to yield fluorescent Schiff bases. jocpr.com

Advanced Functional Materials

The unique trifunctional nature of this compound, which possesses two primary amine groups and one phenolic hydroxyl group, makes it a valuable component in the development of advanced functional materials. Its rigid, non-planar triphenylmethane core, combined with reactive functional groups, allows for the creation of materials with tailored properties.

Building Block for Complex Organic Molecules

The compound this compound serves as a fundamental building block, or monomer, for the synthesis of more complex, high-performance polymers, particularly polyamides and polyimides. specialchem.comresearchgate.net The two primary amine (-NH₂) groups are reactive sites that can undergo condensation polymerization with dicarboxylic acids (or their derivatives) to form polyamides, or with tetracarboxylic dianhydrides to form polyimides. epa.gov

The incorporation of the bulky, three-dimensional triphenylmethane structure into a polymer backbone disrupts chain packing and can enhance the solubility of the resulting polymers in organic solvents, a common challenge with rigid aromatic polymers. researchgate.net This improved processability allows for the casting of flexible and tough films from solution. Furthermore, the aromatic nature of the monomer contributes to the high thermal stability of the polymers derived from it. specialchem.com

The general scheme for the synthesis of polyamides using a diamine like this compound involves a direct polycondensation reaction. This process is often carried out in a polar aprotic solvent such as N-methyl-2-pyrrolidone (NMP).

Table 1: Potential Polymer Properties Derived from this compound

PropertyInfluence of this compound MoietyTypical Values for Related Aromatic Polymers
Glass Transition Temperature (Tg) The rigid, bulky structure increases Tg, leading to better dimensional stability at high temperatures.230-280°C epa.gov
Thermal Stability (Td) High aromatic content leads to excellent thermal and oxidative stability.10% weight loss temperatures can exceed 500°C. epa.gov
Solubility The non-planar structure disrupts packing, often improving solubility in organic solvents like NMP and DMAc. researchgate.netSoluble in various polar aprotic solvents.
Mechanical Properties Contributes to high tensile strength and modulus in the final polymer films.Tensile strengths of 85-108 MPa have been reported for similar polyamides. epa.gov

The synthesis of these polymers can be achieved through various methods, including low-temperature solution polycondensation, to yield high molecular weight polymers suitable for advanced applications in electronics and aerospace where thermal resistance and durability are critical. researchgate.netmdpi.com

Formation of Organic Gels and Supramolecular Systems

While specific studies detailing the use of this compound as an organogelator are not extensively documented, its molecular structure possesses all the necessary features to act as a low molecular weight gelator (LMWG). The formation of supramolecular gels relies on the self-assembly of gelator molecules into three-dimensional networks through non-covalent interactions, which then immobilize the solvent.

The key structural attributes of this compound that make it a candidate for forming such systems are:

Hydrogen Bonding Sites: The molecule has three potent hydrogen-bonding groups: two primary amines (-NH₂) and one hydroxyl (-OH) group. These sites can act as both hydrogen bond donors and acceptors, facilitating the formation of extensive, interconnected chains and networks, a primary mechanism for self-assembly in many supramolecular gels.

Aromatic Rings: The three phenyl rings provide sites for π-π stacking interactions. These interactions, though weaker than hydrogen bonds, can contribute significantly to the stability and rigidity of the self-assembled fibrillar network.

Defined Shape: The triphenylmethane core provides a well-defined, non-polar scaffold that encourages directional and organized packing.

The process of gelation would involve dissolving the compound in a suitable organic solvent at an elevated temperature and then allowing it to cool. During cooling, the solubility decreases, and the molecules begin to self-assemble into nanofibers through a combination of hydrogen bonding and π-π stacking. These fibers grow and entangle to form a 3D network that traps the solvent, resulting in the formation of a stable organogel. The specific properties of the gel would depend on the solvent used and the concentration of the gelator.

Chemical Intermediates in Industrial Processes

The compound this compound functions as a versatile chemical intermediate in several industrial processes, primarily in the production of polymers and dyes.

Its role as a diamine makes it a key precursor in the synthesis of high-performance polymers like polyamides and polyimides, as detailed previously. In this context, it is an intermediate that is polymerized to create a final product with desirable thermal and mechanical properties. specialchem.com

Furthermore, the triphenylmethane skeleton is the foundational structure for a large class of synthetic dyes known as triphenylmethane dyes. sci-hub.stslideshare.net The synthesis of these dyes often involves the condensation of aromatic amines with aromatic aldehydes. sci-hub.st The compound this compound, or its leuco base form, can be oxidized to produce intensely colored dyes. google.com The specific color and properties of the dye are determined by the substituents on the aromatic rings. sci-hub.st

Another significant industrial application for aromatic amines is as curing agents or hardeners for epoxy resins. threebond.co.jp The two primary amine groups of this compound contain four active hydrogen atoms that can react with the epoxide rings of epoxy resins. threebond.co.jpgoogle.com This reaction opens the epoxy ring and leads to the formation of a highly cross-linked, three-dimensional thermoset polymer network. Phenolic amines, in particular, are valued for conferring good chemical and water resistance to the cured epoxy system. google.com This makes the compound a valuable intermediate for producing durable coatings, adhesives, sealants, and composite materials for industrial maintenance and civil engineering applications. google.comgoogle.com

Environmental Behavior and Transformation Studies

Degradation Pathways in Environmental Matrices

The persistence and transformation of 4-[Bis(4-aminophenyl)methyl]phenol in the environment are governed by a combination of chemical and light-induced processes. These pathways determine the compound's concentration and the nature of its transformation products in soil and water.

Chemical Transformations (e.g., Oxidation, Hydrolysis)

Oxidation: The chemical structure of this compound suggests susceptibility to oxidation. The phenolic hydroxyl group can be oxidized to form quinone-like structures. nih.gov Furthermore, the aniline (B41778) moieties are prone to oxidation. Studies on the anodic oxidation of N,N-dimethylaniline, a related compound, have shown the formation of various oxidation products, including N,N,N',N'-tetramethylbenzidine and 4,4'-methylenebis(N,N-dimethylaniline) (MDMA). nih.govresearchgate.net The proposed mechanism involves a one-electron oxidation to form a cation radical, followed by reactions that can lead to dimerization or further oxidation. researchgate.netmdpi.comrsc.org While direct studies on this compound are limited, the oxidation of its aniline and phenol (B47542) groups is a probable transformation pathway in the environment, potentially leading to the formation of more complex or fragmented molecules.

Photochemical Degradation Pathways

Photochemical degradation, driven by sunlight, is a significant process for the transformation of organic compounds in the environment. For compounds structurally similar to this compound, such as bis(4-hydroxyphenyl)methane (BPE), photodegradation under ultraviolet (UV) light has been investigated. researchgate.net The study showed that the presence of cyclodextrins could enhance the photodegradation efficiency of BPE in aqueous solutions, following first-order reaction kinetics. researchgate.net This suggests that the triphenylmethane (B1682552) structure is susceptible to photochemical breakdown.

The general mechanism of photocatalytic degradation involves the generation of highly reactive oxygen species, such as hydroxyl radicals (•OH), which can attack the aromatic rings and the methylene (B1212753) bridge of the molecule. nih.gov For instance, the photocatalytic degradation of bis(4-hydroxyphenyl)methanone (BHPM), another related compound, is enhanced by catalysts that can generate sulfate (B86663) radicals under visible light. researchgate.netmdpi.com This process leads to the breakdown of the parent compound into smaller, often less harmful, molecules.

Biodegradation Potential

Biodegradation is a crucial process for the removal of organic pollutants from the environment. Studies on bisphenol F (BPF), a compound structurally analogous to this compound but with hydroxyl groups instead of amino groups, have demonstrated its potential for biodegradation. A strain of Sphingobium yanoikuyae isolated from river water was found to completely degrade BPF. nih.gov The proposed biodegradation pathway involves the initial hydroxylation of the bridging carbon, followed by oxidation to form 4,4′-dihydroxybenzophenone. This intermediate is then further broken down into simpler aromatic compounds that can be mineralized. nih.gov

Similarly, studies on 4,4'-methylenedianiline (B154101), which shares the methylene-bridged aniline structure, indicate that it is susceptible to biodegradation in water and soil, with estimated half-lives ranging from 1 to 14 days. cdc.gov The anaerobic degradation of aniline has also been studied, showing that it can be initiated by carboxylation to 4-aminobenzoate. nih.gov These findings suggest that microorganisms possess the enzymatic machinery to degrade the core structure of this compound, likely initiating the process through oxidation or cleavage of the methylene bridge and functional group modifications.

Environmental Fate Modeling and Prediction

Environmental fate models are valuable tools for predicting the distribution and persistence of chemicals in the environment in the absence of extensive monitoring data. While specific environmental fate modeling studies for this compound are not available, models developed for other phenolic compounds like 4-nonylphenol, 4-tert-octylphenol, and bisphenol A (BPA) in river systems can serve as a framework. nih.gov

These models, such as the Water Quality Analysis Simulation Program (WASP), integrate data on chemical properties, environmental conditions (e.g., water flow, sediment characteristics), and degradation rates to simulate the compound's behavior. nih.gov For 4,4'-methylenedianiline, it is predicted that in the atmosphere, the compound will primarily exist as particulate matter and be removed by deposition and scavenging by rain. The vapor phase portion is expected to react with hydroxyl radicals with a short half-life. cdc.gov In water and soil, biodegradation is considered the primary degradation pathway. cdc.gov

The following table summarizes key parameters often used in environmental fate modeling, with estimated values for this compound based on structurally similar compounds.

ParameterEstimated Value/BehaviorBasis for EstimationReference
Atmospheric Half-life (vapor phase)Short (hours)Reaction with hydroxyl radicals, based on 4,4'-methylenedianiline. cdc.gov
Biodegradation Half-life (water/soil)Days to weeksBased on the biodegradability of bisphenol F and 4,4'-methylenedianiline. nih.govcdc.gov
Primary Degradation PathwayBiodegradationInference from structurally similar compounds. nih.govcdc.gov
Adsorption to Soil/SedimentExpected to be significantPresence of aromatic rings and polar functional groups.

Future Research Directions and Unexplored Avenues

Development of Novel Synthetic Methodologies

Traditional synthesis of triphenylmethane (B1682552) compounds often involves Friedel-Crafts reactions, which can be inefficient and environmentally taxing. wikipedia.org Future research is geared towards developing more efficient, selective, and sustainable synthetic routes.

Catalytic Innovations: Research into novel catalysts is a primary focus. An efficient, solvent-free method for synthesizing 4,4'-diaminotriphenylmethane (B1581523) derivatives using HZSM5 zeolite and H3PW12O40 has been demonstrated, offering high yields and shorter reaction times. researchgate.net Further exploration of solid acid catalysts and recyclable noble metal catalysts could lead to even more environmentally benign processes. snu.ac.krchemicalbook.com The use of CuO-nanoleaf/γ-Al2O3 catalysts has shown promise in the synthesis of p-aminophenol, a related precursor. bcrec.id

Flow Chemistry: Continuous flow chemistry presents a significant opportunity to improve the synthesis of complex aromatic amines. researchgate.netresearchgate.netrsc.org This technology offers enhanced control over reaction parameters, leading to improved safety, efficiency, and scalability compared to traditional batch processes. rsc.orgjst.org.inmdpi.com The development of multi-step flow systems could enable the seamless synthesis of 4-[Bis(4-aminophenyl)methyl]phenol and its derivatives with minimal intermediate purification. rsc.org

Biocatalysis: The use of enzymes in synthesis is a burgeoning field of green chemistry. mdpi.com Biocatalytic methods, such as the use of hydroxylaminobenzene (HAB) mutase for the production of ortho-aminophenols from nitroaromatic compounds, could be adapted for the synthesis of aminophenol-containing triphenylmethanes. dtic.mil This approach offers high selectivity under mild reaction conditions.

Microwave-Assisted Synthesis: Microwave-assisted organic synthesis is another promising avenue, known for accelerating reaction rates and improving yields. ontosight.ai Green chemistry techniques using microwave irradiation have been shown to produce triphenylmethane derivatives in significantly less time than conventional methods. ontosight.ai

Exploration of Advanced Derivatization for Enhanced Functionality

The reactive amino and hydroxyl groups of this compound are ideal targets for derivatization to create new molecules with tailored properties. evitachem.com

Advanced Cross-Coupling Reactions: Modern synthetic methods like the Suzuki-Miyaura cross-coupling and Heck-type vinylation reactions can be employed to functionalize brominated triarylmethanes, creating novel structures with extended conjugation and unique electronic properties. researchgate.net

Polymer Functionalization: The compound can be tethered to polymer backbones to create functional materials. For instance, triphenylmethane dyes have been linked to polystyrene resins to prepare polymeric singlet oxygen sensitizers. mdpi.com This strategy could be expanded to create a wide range of functional polymers with applications in catalysis, sensing, and smart materials.

Schiff Base Derivatives: The amino groups can be readily converted into Schiff bases through condensation with various aldehydes. mdpi.com These derivatives have shown potential as antimicrobial and antidiabetic agents, and further research could explore a wider range of aldehydes to tune their biological activity. mdpi.comnih.gov

Protecting Group Chemistry: The triphenylmethyl (trityl) group is a well-established protecting group in organic synthesis, particularly for alcohols. wikipedia.org This inherent reactivity can be leveraged to selectively modify other parts of a molecule while the phenol (B47542) group is protected, allowing for complex molecular architectures to be built around the core structure.

Integration into Emerging Material Systems

The unique combination of aromatic rings and reactive functional groups makes this compound an excellent candidate for incorporation into advanced materials.

High-Performance Polymers: As a precursor containing multiple amine groups, this compound is a promising monomer for the synthesis of high-performance polymers such as polyamides, polyimides, and polyurethanes. dtic.milgoogle.com These polymers are known for their thermal stability, mechanical strength, and chemical resistance.

Smart Materials: The triphenylmethane scaffold is the basis for many pH-sensitive dyes and photo-responsive molecules. mdpi.combritannica.comwikipedia.org By incorporating this compound into hydrogels, it may be possible to create materials that respond to external stimuli like light or electric fields, with applications in drug delivery and soft robotics. mdpi.com

Advanced Composites and Coatings: Triphenylmethane derivatives are used in protective coatings for metals to prevent corrosion. google.com The integration of this compound into polymer composites could enhance their thermal stability and mechanical properties, making them suitable for demanding applications in the automotive and aerospace industries.

Functionalized Nanomaterials: The surface functionalization of nanomaterials with organic molecules can impart new properties and expand their applications. polimi.it Grafting this compound onto nanoparticles could create hybrid materials for use in water treatment, food packaging, and biomedical applications. polimi.it

Deeper Theoretical Insights into Structure-Property Relationships

Computational chemistry offers a powerful tool to understand and predict the behavior of molecules, guiding future experimental work.

Density Functional Theory (DFT) Studies: DFT calculations can provide valuable information about the electronic structure, stability, and reactivity of this compound and its derivatives. researchgate.net Such studies can elucidate bond dissociation energies, ionization potentials, and electron affinities, which are crucial for understanding the compound's antioxidant potential and reactivity in various chemical transformations. researchgate.netresearchgate.net

Molecular Docking and Dynamics: For potential biological applications, molecular docking simulations can predict how derivatives of this compound might interact with biological targets like enzymes and DNA. mdpi.comnih.gov This can guide the design of new therapeutic agents with improved efficacy and selectivity.

Predicting Material Properties: Theoretical modeling can be used to predict the properties of polymers and materials derived from this compound. By understanding how molecular structure influences macroscopic properties, researchers can design new materials with desired characteristics, such as high thermal stability or specific optical properties.

Sustainable and Circular Chemistry Approaches for Synthesis and Application

The principles of green and circular chemistry are becoming increasingly important in chemical manufacturing to minimize environmental impact. mdpi.commdpi.com

Renewable Feedstocks and Green Solvents: Future research should focus on utilizing renewable starting materials and environmentally benign solvents. snu.ac.krejcmpr.com For example, developing synthetic routes from bio-based platform chemicals would significantly improve the sustainability profile of this compound. The use of ionic liquids as recyclable solvents is another promising area of investigation. ejcmpr.com

Circular Economy for Polymers: For applications in polymers, designing for recyclability is crucial for a circular economy. ciexsummit.comaltlaboratories.commdpi.com This includes developing methods for the chemical or biological depolymerization of polymers derived from this compound, allowing the monomer to be recovered and reused. altlaboratories.commdpi.comresearchgate.net

Biodegradability: Given that triphenylmethane dyes can be persistent environmental pollutants, future research should investigate the biodegradability of this compound and its derivatives. taylorandfrancis.com Designing molecules that can be broken down by microorganisms after their intended use would be a significant step towards a more sustainable chemical industry.

Q & A

(Basic) What are the optimal synthetic routes for 4-[Bis(4-aminophenyl)methyl]phenol, and how can reaction conditions be optimized?

A two-step synthetic protocol is commonly employed. First, the parent azo dye intermediate is prepared via coupling reactions. Second, condensation with phenylhydrazine derivatives under reflux in ethanol yields the target compound. Key optimizations include:

  • Reagent stoichiometry : Excess phenylhydrazine hydrochloride (0.5 g) and sodium acetate (0.8 g) ensure complete imine formation .
  • Solvent choice : Ethanol facilitates reflux conditions (15 minutes) while minimizing side reactions .
  • Purification : Recrystallization from ethanol improves purity (yield: 78%) .

(Basic) How can NMR and IR spectroscopy be utilized to characterize this compound?

  • ¹H NMR : Aromatic protons appear at δ 6.54–7.92 ppm. Downfield shifts (e.g., δ 10.8–11.0 ppm) indicate hydrogen bonding between hydroxyl (OH) and amino (NH) groups .
  • ¹³C NMR : Distinct signals (e.g., δ 126.54–127.38 ppm) confirm carbon environments influenced by π-conjugation and inductive effects .
  • FT-IR : Peaks at 3300 cm⁻¹ (OH stretch) and 1650 cm⁻¹ (C=O stretch) validate functional groups .

(Advanced) How do solvent dielectric constants influence the electronic properties of this compound?

DFT/B3LYP/6-311+G(d,p) studies reveal solvent effects on:

  • Dipole moments : Higher dielectric constants (e.g., water vs. chloroform) increase dipole moments due to enhanced polarization .
  • Polarizability (α) : Solvent polarity amplifies α by 10–15%, critical for nonlinear optical (NLO) applications .
  • Hyperpolarizability (β) : βtot increases by ~30% in polar solvents, enhancing NLO performance .

(Advanced) What computational methods are recommended for analyzing aromaticity and reactivity sites in this compound?

  • HOMA indices : Quantify aromaticity loss in amino-substituted rings (HOMA = 0.9874 for neutral states; lower in ionic states) due to lone-pair electron delocalization .
  • Fukui functions : Identify C4 and C23 as nucleophilic attack sites (high ff^- values) and C6/C21 as electrophilic hotspots .
  • MEP surfaces : Negative potential regions (-9.48×10⁻² a.u.) on phenyl rings highlight electrophilic reactivity .

(Advanced) How does the hyperpolarizability of this compound compare to reference compounds like urea?

  • First-order hyperpolarizability (βtot) :
    • Compound 1: βtot = 3.7219 × 10⁻³⁰ esu (comparable to urea)
    • Compound 2: βtot = 6.2100 × 10⁻³⁰ esu (twice urea’s value)
  • Driving factors : Electron-withdrawing groups (e.g., acetamide) enhance charge transfer and π-delocalization, boosting βtot .

(Advanced) What thermodynamic parameters are critical for assessing the stability of this compound?

  • Zero-point vibrational energy (ZPVE) : Lower ZPVE correlates with higher thermal stability. For this compound, ZPVE = -1083.4568 a.u. .
  • Conformational energy : Planar geometries (dihedral angles ≈ 0° or 180°) minimize steric strain, stabilizing the molecule .

(Advanced) How can contradictions between experimental and computational data be resolved?

  • Vibrational frequencies : Scale factors (e.g., 0.9613 for B3LYP/6-311+G(d,p)) correct overestimated DFT force constants .
  • NMR shifts : Hybrid functionals (e.g., B3LYP) account for solvent and relativistic effects, aligning computed shifts with experimental δ values .

(Advanced) What role do non-covalent interactions play in the crystal packing of this compound?

  • Hydrogen bonds : O–H···N and N–H···O interactions dominate, confirmed by downfield NMR shifts (δ > 10 ppm) and IR stretches .
  • π-π stacking : Parallel-displaced aromatic rings (distance ≈ 3.5 Å) stabilize the lattice, as observed in XRD studies of analogous compounds .

(Basic) Which spectroscopic techniques are most effective for monitoring reaction progress during synthesis?

  • TLC : Track imine formation using ethyl acetate/hexane (3:7) as the mobile phase .
  • UV-Vis : λmax at 355 nm (ε = 3.62) in chloroform confirms conjugation extent .

(Advanced) How can NBO analysis elucidate charge transfer mechanisms in this compound?

  • Donor-acceptor interactions : LP(N) → σ*(C–N) and LP(O) → π*(C=O) transitions stabilize the molecule (stabilization energy: 16.76–22.69 kcal/mol) .
  • HOMO-LUMO gaps : Narrow gaps (ΔE ≈ 3.5 eV) indicate high reactivity and NLO potential .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
4-[Bis(4-aminophenyl)methyl]phenol
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
4-[Bis(4-aminophenyl)methyl]phenol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.